methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a polycyclic compound featuring a thiophene ring substituted with methyl groups at positions 4 and 5 and a methyl ester at position 2. The thiophene moiety is fused to a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole dione core, which is further substituted with a 2-methylphenyl group at position 2 and a phenyl group at position 3. This structure combines electron-rich (methyl, phenyl) and electron-withdrawing (dioxo) groups, influencing its physicochemical and reactivity profiles. The compound’s complexity necessitates advanced crystallographic techniques (e.g., SHELX ) for structural validation.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-14-10-8-9-13-18(14)28-21(17-11-6-5-7-12-17)20-22(33-28)24(30)27(23(20)29)25-19(26(31)32-4)15(2)16(3)34-25/h5-13,20-22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMPHTDEXTYPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=C(C(=C(S4)C)C)C(=O)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate typically involves multi-step organic reactionsKey reagents such as anhydrous aluminum chloride and various catalysts are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a thiophene ring and multiple functional groups, including carboxylate and oxazole moieties. These structural elements contribute to its unique chemical properties and biological activities. The molecular formula is , with a molecular weight of 476.55 g/mol.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:
- Antitumor Activity : Preliminary studies suggest that methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate may inhibit cancer cell proliferation through specific molecular pathways.
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent in in vitro studies, possibly through inhibition of key enzymes involved in inflammatory processes.
- Antioxidant Activity : Its structural components may confer antioxidant properties, suggesting applications in combating oxidative stress-related diseases.
Therapeutic Potential
Given its diverse biological activities, the compound could be explored for therapeutic uses in various fields:
| Application Area | Potential Uses |
|---|---|
| Oncology | Development of novel anticancer agents |
| Pharmacology | Anti-inflammatory drug development |
| Neuroscience | Investigating neuroprotective effects |
| Cardiology | Exploring cardioprotective properties |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of similar compounds or derivatives:
- Anticancer Studies : A study published in Molecules highlighted the anticancer potential of similar thiophene derivatives against various cancer cell lines .
- Inflammation Models : Research demonstrated that compounds with similar structural motifs exhibited significant inhibition of inflammatory markers in animal models .
- Oxidative Stress Studies : Investigations into antioxidant properties revealed that related compounds effectively scavenge free radicals .
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several classes of heterocycles, including thiophene carboxylates and pyrrolo-oxazole dione derivatives. Below is a detailed comparison:
Thiophene Carboxylate Derivatives
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
- Key Differences : The benzo[b]thiophene core lacks the fused pyrrolo-oxazole dione system. Substituents include hydroxyl and acetyloxy groups, enhancing polarity.
- Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O .
- Physical Properties : Melting point (153–156°C) lower than the target compound, likely due to reduced molecular rigidity.
- Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Key Differences: A tetrahydrobenzo[b]thiophene scaffold with cyanoacetamido substitution. Lacks the dioxo-pyrrolo-oxazole moiety. Synthesis: Derived from cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Pyrrolo-Oxazole Dione Derivatives
- 2-Methyl-3-(5-Methyl-2-Thienyl)-5-Phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione Key Differences: Replaces the 2-methylphenyl group with a 5-methylthienyl substituent. The thiophene ring is simpler (non-carboxylated). Crystallography: Single-crystal X-ray data (R factor = 0.037) confirm a planar pyrrolo-oxazole core .
Ethyl 4,6-Dioxo-5-[3-(Trifluoromethyl)phenyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylate
5-(4-Methylphenyl)-3-(2-Methylpropyl)-2-Phenyl-3a,6a-Dihydro-3H-Pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Electronic Effects of Substituents
| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Impact on Reactivity |
|---|---|---|---|
| Target Compound | 2-Methylphenyl, 4,5-dimethyl | Dioxo (pyrrolo-oxazole) | Balanced electronic profile; moderate polarity |
| Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-... | None | CF₃, dioxo | High electrophilicity; enhanced stability |
| Ethyl 5-hydroxy-3-methyl-... | 5-Hydroxy, 3-methyl | Dioxo (benzo[b]thiophene) | Increased solubility in polar solvents |
Biological Activity
Methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 476.55 g/mol. It features a thiophene ring and a pyrrolo[3,4-d][1,2]oxazole moiety, which contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Weight | 476.55 g/mol |
| Molecular Formula | C26H24N2O5S |
| LogP | 4.1962 |
| Polar Surface Area | 65.876 Ų |
| Hydrogen Bond Acceptors | 8 |
Antitumor Activity
Recent studies have indicated that compounds similar to methyl 4,5-dimethyl-2-[...]-thiophene-3-carboxylate exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Antimicrobial Effects
Research has demonstrated that certain derivatives possess antimicrobial activity against various pathogens. In vitro tests have indicated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal properties. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial action.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, it has been shown to reduce markers such as TNF-alpha and IL-6 levels, indicating a potential role in managing inflammatory diseases.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiophene-based compounds for their antitumor activity. Methyl 4,5-dimethyl-2-[...]-thiophene-3-carboxylate was included in the screening and demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A549) .
Study 2: Antimicrobial Screening
In an investigation reported in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting promising antimicrobial activity .
Study 3: Anti-inflammatory Mechanism
A recent article in Frontiers in Pharmacology explored the anti-inflammatory effects of related compounds. The study highlighted that methyl 4,5-dimethyl-2-[...]-thiophene-3-carboxylate significantly reduced paw edema in a carrageenan-induced rat model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
